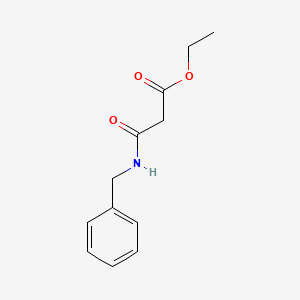

Ethyl 3-(benzylamino)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(benzylamino)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAGGJGTAABULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-(benzylamino)-3-oxopropanoate CAS number and properties

An In-depth Technical Guide to Ethyl 3-(benzylamino)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 29689-63-2, is a chemical compound belonging to the class of malonamates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and development, particularly within the pharmaceutical industry. While direct biological data on this specific molecule is limited, this guide will also touch upon the known biological activities of related compounds to infer its potential utility.

Chemical and Physical Properties

This compound, also known by its synonyms Ethyl N-benzylmalonamate and N-Benzylmalonamic acid ethyl ester, is a solid at room temperature. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29689-63-2 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| Physical State | Solid |

| Melting Point | 49-53 °C |

| Purity | >98% (by GC) |

Synthesis

The synthesis of this compound typically involves the reaction of a malonic acid derivative with benzylamine. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl malonate

-

Benzylamine

-

A suitable solvent (e.g., Toluene, Xylene)

-

Dean-Stark apparatus

-

Heating mantle

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl malonate (1 equivalent) in the chosen solvent.

-

Add benzylamine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.

-

Once the theoretical amount of ethanol has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.

The synthesis workflow is depicted in the following diagram:

In-Depth Technical Guide to the Physicochemical Properties of N-benzyl-β-alanine ethyl ester

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for N-benzyl-β-alanine ethyl ester. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Core Physicochemical Properties

N-benzyl-β-alanine ethyl ester, also known as ethyl 3-(benzylamino)propanoate, is a chemical intermediate utilized in the synthesis of various organic compounds.[1][2][3] Its utility has been noted in the preparation of β-agonist prodrugs for psoriasis treatment, intermediates for insecticides, and orexin-2 receptor antagonists.[1][3][4]

Data Presentation

The following table summarizes the key physicochemical properties of N-benzyl-β-alanine ethyl ester.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][5][6] |

| Molecular Weight | 207.27 g/mol | [4][6] |

| CAS Number | 23583-21-3 | [1][4][5][6] |

| Physical Form | Liquid or powder | [1][4] |

| Boiling Point | 150 °C at 0.2 mmHg; 307.2 °C at 760 mmHg | [1][5] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.504 | |

| Solubility | Chloroform, Dichloromethane, DMSO | [4] |

| Flash Point | 139.6 °C | [5] |

| Vapor Pressure | 0.000737 mmHg at 25 °C | [5] |

| Melting Point | Not available | |

| pKa | Not available |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-benzyl-β-alanine ethyl ester are provided below.

Synthesis of N-benzyl-β-alanine ethyl ester

A common method for the synthesis of N-benzyl-β-alanine ethyl ester is the Michael addition of benzylamine to ethyl acrylate.[1]

Reagents:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina (catalyst)

-

Ethyl acetate (solvent)

-

Hexane (solvent)

Procedure:

-

In a reaction vessel, combine benzylamine (1.5 equivalents) and ethyl acrylate (1 equivalent) with acidic alumina (200 mol%) as a catalyst.[1]

-

The reaction mixture is stirred and heated to reflux in an oil bath.[1]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC) until completion.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.[1]

-

The acidic alumina catalyst is removed by filtration.[1]

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.[1]

-

The crude product is purified by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.[1]

Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of the synthesized N-benzyl-β-alanine ethyl ester can be confirmed using NMR spectroscopy. While specific instrument parameters may vary, a general protocol is as follows.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those corresponding to the ethyl group (a triplet and a quartet), the two methylene groups of the β-alanine backbone (two triplets), the benzylic methylene group (a singlet), and the aromatic protons of the benzyl group (a multiplet).

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of N-benzyl-β-alanine ethyl ester via the Michael addition of benzylamine to ethyl acrylate.

Caption: Workflow for the synthesis of N-benzyl-β-alanine ethyl ester.

Logical Relationship: Characterization

The following diagram illustrates the logical flow of characterizing the synthesized product.

Caption: Logical workflow for the characterization of the final product.

References

- 1. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. N-Benzyl-β-alanine Ethyl Ester | 23583-21-3 - Coompo [coompo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 23583-21-3 | N-Benzyl-beta-alanine Ethyl Ester - Capot Chemical [capotchem.com]

An In-depth Technical Guide on the Structural Analysis of Ethyl 3-(benzylamino)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 3-(benzylamino)-3-oxopropanoate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its chemical and physical properties, detailed spectroscopic data, a validated synthesis protocol, and a logical workflow for its structural characterization.

Core Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid. Its fundamental properties are summarized in the table below, providing a baseline for its handling and characterization.[1]

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Density | 1.017 g/mL at 25 °C[1] |

| Boiling Point | 150 °C at 0.2 mmHg |

| Refractive Index (n20/D) | 1.504[1] |

| CAS Number | 23583-21-3 |

Spectroscopic Structural Analysis

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals corresponding to the ethyl, benzyl, and propanoate moieties of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not available | Not available | Not available | CH₃ (ethyl) |

| Not available | Not available | Not available | CH₂ (ethyl) |

| Not available | Not available | Not available | CH₂ (propanoate) |

| Not available | Not available | Not available | CH₂ (propanoate) |

| Not available | Not available | Not available | CH₂ (benzyl) |

| Not available | Not available | Not available | Aromatic CH (benzyl) |

| Not available | Not available | Not available | NH |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule.[2]

| Chemical Shift (ppm) | Assignment |

| Not available | CH₃ (ethyl) |

| Not available | CH₂ (ethyl) |

| Not available | CH₂ (propanoate) |

| Not available | CH₂ (propanoate) |

| Not available | CH₂ (benzyl) |

| Not available | Aromatic C (benzyl) |

| Not available | Aromatic C (benzyl) |

| Not available | C=O (ester) |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule. The spectrum is typically obtained on a neat liquid film.[3][4]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-3500 | Medium, Sharp | N-H Stretch |

| ~2850-3000 | Medium-Strong | C-H Stretch (aliphatic and aromatic) |

| ~1735 | Strong | C=O Stretch (ester) |

| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (aromatic) |

| ~1180 | Strong | C-O Stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular Ion) |

| Not available | Fragment ions |

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of benzylamine with ethyl acrylate.[5]

Materials:

-

Benzylamine (7.5 mmol)

-

Ethyl acrylate (5 mmol)

-

Acidic alumina (1 g, 200 mol%)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, combine benzylamine (7.5 mmol) and ethyl acrylate (5 mmol).

-

Add acidic alumina (1 g) as a catalyst.

-

Heat the reaction mixture under reflux with stirring in an oil bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) and/or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by filtration through filter paper.

-

Rinse the catalyst with a mixture of ethyl acetate and hexane.

-

Concentrate the filtrate by rotary evaporation to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent. An 8:2 ratio of hexane to ethyl acetate is typically used for aromatic compounds.[5]

-

Collect the purified fractions and concentrate to yield this compound.

-

Confirm the structure of the purified product using IR, NMR, and MS analyses.[5]

Visualizations

The following diagrams illustrate the synthesis and structural analysis workflow for this compound.

References

- 1. 3-(苄基氨基)丙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]

- 3. N-(Phenylmethyl)-beta-alanine ethyl ester | C12H17NO2 | CID 90196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

Navigating the Bioactive Landscape of β-Keto Amide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable potential. Among these, the ethyl 3-(benzylamino)-3-oxopropanoate backbone, a prominent member of the β-keto amide class of compounds, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of derivatives analogous to this core structure, offering valuable insights for researchers, scientists, and drug development professionals. Due to a scarcity of publicly available data on the specific biological activities of this compound derivatives, this guide focuses on structurally related β-keto amides and esters. The presented data, experimental protocols, and mechanistic insights should be considered predictive and serve as a foundation for the design and evaluation of novel derivatives.

Antimicrobial Activity of Chiral β-Keto Amides

A study on a series of chiral β-keto amides revealed their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) was determined for several compounds against a panel of bacteria and fungi.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Chiral β-Keto Amide Derivatives [1]

| Compound | Microorganism | MIC (µg/mL) |

| 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide | Bacillus subtilis | 125 |

| Staphylococcus aureus | 125 | |

| 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide | Escherichia coli | 125 |

| Candida albicans | 125 |

Experimental Protocols

Synthesis of Chiral β-Keto Amides[1]

A general method for the synthesis of chiral β-keto amides involves the condensation of a β-keto ester with a chiral amine.

Materials:

-

Appropriate β-keto ester

-

Chiral amine

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

A solution of the β-keto ester (1 equivalent) and the chiral amine (1 equivalent) in toluene is prepared.

-

The reaction mixture is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of chiral β-keto amides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Synthesized compounds

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria)

-

RPMI 1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Serial twofold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive control (microorganism in broth without compound) and negative control (broth only) wells are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Anticancer and Antimicrobial Activity of a Related Derivative

Research on Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate , a structurally analogous compound, suggests potential anticancer and antimicrobial properties.[2] The presence of a fluorine atom is noted to potentially enhance binding affinity and selectivity for molecular targets, which could lead to improved therapeutic efficacy.[2] While specific quantitative data is not provided in the source, it highlights the potential of this chemical class in drug discovery.

Mechanistic Insights: A Hypothetical Model

The precise mechanism of action for this compound derivatives is not yet elucidated. However, based on the known activities of other β-keto amides and related structures, a hypothetical mechanism can be proposed. These compounds may act as inhibitors of key enzymes involved in microbial or cancer cell proliferation. The β-keto amide moiety can chelate metal ions essential for enzyme function or form covalent adducts with active site residues.

Caption: A potential mechanism of action for β-keto amide derivatives.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound derivatives is currently limited, the data from structurally related β-keto amides and esters provide a strong rationale for their investigation as potential therapeutic agents. The demonstrated antimicrobial and suggested anticancer activities of analogous compounds warrant further exploration of this chemical scaffold. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. Elucidation of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Rise of Spiropiperidine Scaffolds: A Deep Dive into the Discovery and Synthesis of Potent Orexin-2 Receptor Antagonists

For Immediate Release

In the quest for more effective and safer treatments for sleep disorders, a class of compounds centered around a spiropiperidine core has emerged as a highly promising avenue for the development of selective orexin-2 receptor (OX2R) antagonists. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of these novel therapeutic agents, tailored for researchers, scientists, and drug development professionals. The orexin system, with its two G protein-coupled receptors, OX1R and OX2R, plays a pivotal role in regulating sleep-wake cycles, making it a prime target for insomnia treatment.[1][2][3]

Orexin-2 Receptor Signaling: A Complex Cascade

The orexin-2 receptor, upon activation by its endogenous ligands orexin-A and orexin-B, initiates a cascade of intracellular signaling events.[1][4] Primarily coupled to Gq, Gs, and Gi proteins, OX2R activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[1][4][5][6] This calcium mobilization is a hallmark of orexin receptor activation.[7] Furthermore, OX2R signaling can modulate the activity of adenylyl cyclase and mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[4][6] The intricate nature of these pathways underscores the importance of developing selective antagonists to modulate OX2R activity for therapeutic benefit.

Discovery and Structure-Activity Relationship (SAR)

The journey to identify potent and selective spiropiperidine-based OX2R antagonists often begins with high-throughput screening campaigns, followed by rigorous structure-activity relationship (SAR) studies. A notable example is the discovery of compound 4f , which demonstrated high OX2R antagonistic activity with an IC50 value of 3 nM and a remarkable 450-fold selectivity against OX1R.[8][9] The spiropiperidine core serves as a rigid scaffold, allowing for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

The general workflow for the discovery and optimization of these antagonists involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.

Quantitative Data Summary

The following table summarizes the in vitro activity of key spiropiperidine-based OX2R antagonists.

| Compound | OX2R IC50 (nM) | OX1R IC50 (nM) | Selectivity (OX1R/OX2R) |

| 4f | 3 | 1350 | 450 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 21(21), 6409-6413; 2011.[9]

Synthesis of the Spiropiperidine Core

The synthesis of the spiropiperidine scaffold is a critical step in the generation of these antagonists. While various strategies exist for the synthesis of spiropiperidines, a common approach involves the formation of the spirocyclic ring system on a pre-formed piperidine ring or vice-versa.[10][11]

General Synthetic Scheme for a Phenyl Urea Spiropiperidine Analog:

Experimental Protocols

General Procedure for the Synthesis of Phenyl Urea Spiropiperidine Analogues (e.g., Compound 3 in Fujimoto et al., 2011)

A detailed, step-by-step protocol for the synthesis of spiropiperidine-based compounds can be found in the supporting information of the primary literature. A representative, generalized procedure is outlined below:

-

Formation of the Spiropiperidine Intermediate (e.g., compound 11): To a solution of the starting materials in a suitable solvent such as toluene, 2-aminoethanol and p-toluenesulfonic acid (p-TSA) are added. The mixture is refluxed, and the resulting intermediate is then treated with phenylsulfonyl chloride (PhSO2Cl) in the presence of pyridine at room temperature to yield the sulfonamide-protected spiropiperidine.[9]

-

Deprotection: The protecting group is removed, for instance, by hydrogenation using 10% Pd/C in a THF/water mixture under a hydrogen atmosphere.[9]

-

Urea Formation: The deprotected spiropiperidine is then reacted with phenyl isocyanate (PhNCO) in the presence of triethylamine (NEt3) in THF at room temperature to afford the final phenyl urea derivative.[9]

In Vitro Pharmacological Evaluation: Calcium Mobilization Assay

The antagonist activity of the synthesized compounds is typically evaluated by measuring their ability to inhibit the increase in intracellular calcium concentration induced by orexin-A in cells expressing the human orexin-2 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.

-

Orexin-A is then added to stimulate the receptor, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

The IC50 values are calculated from the concentration-response curves.

-

Conclusion and Future Directions

The discovery of spiropiperidine-based orexin-2 receptor antagonists represents a significant advancement in the development of novel therapeutics for insomnia.[12] The rigid spiropiperidine scaffold has proven to be a valuable platform for designing potent and selective antagonists with favorable drug-like properties. Further optimization of this scaffold, focusing on enhancing pharmacokinetic profiles and minimizing off-target effects, holds the potential to deliver a new generation of safe and effective treatments for sleep disorders. The detailed methodologies and data presented in this guide aim to facilitate ongoing research and development in this exciting field.

References

- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 2. Discovery of natural orexin 2 receptor antagonists from Valeriana species: A potential approach for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Ethyl 3-(benzylamino)-3-oxopropanoate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-(benzylamino)-3-oxopropanoate, and its more synthetically accessible and widely referenced precursor, ethyl 3-(benzylamino)propanoate, represent a class of adaptable building blocks in medicinal chemistry. Their inherent structural features—a secondary amine, an ester group, and a flexible carbon backbone—provide a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. This technical guide explores the synthesis of this core structure and its application in the development of novel therapeutics, including antitumor agents, orexin receptor antagonists for sleep disorders, and β-agonist prodrugs for inflammatory conditions.

Synthesis of the Core Scaffold: Ethyl 3-(benzylamino)propanoate

The foundational structure, ethyl 3-(benzylamino)propanoate, is readily synthesized through aza-Michael addition of benzylamine to ethyl acrylate. This reaction is often catalyzed by an acid, such as acidic alumina, and proceeds under reflux conditions. The straightforward nature of this synthesis makes the scaffold readily accessible for further chemical modifications.

Experimental Protocol: Synthesis of Ethyl 3-(benzylamino)propanoate[1]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent).

-

Add acidic alumina (approximately 200 mol% relative to ethyl acrylate) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the acidic alumina catalyst.

-

Rinse the catalyst with a mixture of ethyl acetate and hexane.

-

Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with 8:2 for aromatic derivatives) to afford pure ethyl 3-(benzylamino)propanoate.

Application 1: Antitumor Agents - Quinoxaline Derivatives

The ethyl 3-(benzylamino)propanoate scaffold serves as a valuable starting point for the synthesis of complex heterocyclic structures with potent biological activities. One notable application is in the creation of quinoxaline derivatives that exhibit significant antitumor properties. These compounds have been shown to act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer cell proliferation and survival.

Synthesis and In Vitro Activity of Quinoxaline-based HDAC Inhibitors

A series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involves the initial preparation of a quinoxaline core, which is then elaborated using chemistry amenable to the ethyl 3-(benzylamino)propanoate backbone.

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| 6k | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |

| Doxorubicin | 4.17 ± 0.2 | 5.23 ± 0.3 | 8.87 ± 0.6 | 5.57 ± 0.4 |

Table 1: In vitro antiproliferative activity of a lead quinoxaline derivative (6k) compared to doxorubicin.

Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol outlines a general procedure for determining the in vitro cytotoxicity of synthesized quinoxaline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, PC-3)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Application 2: Orexin Receptor Antagonists for Insomnia

Ethyl 3-(benzylamino)propanoate is a precursor for the synthesis of spiropiperidine-based orexin receptor antagonists. Orexin neuropeptides are key regulators of wakefulness, and their antagonism is a validated therapeutic strategy for the treatment of insomnia.

Orexin Receptor Antagonists and their Binding Affinities

Derivatives of ethyl 3-(benzylamino)propanoate can be transformed through multi-step synthetic sequences, often involving Dieckmann condensation, to form the characteristic spiropiperidine core of many orexin antagonists. These antagonists exhibit high affinity for orexin 1 (OX1R) and orexin 2 (OX2R) receptors.

| Compound | OX₁R Kᵢ (nM) | OX₂R Kᵢ (nM) |

| Suvorexant | 0.55 | - |

| Daridorexant | 0.47 | - |

| Lemborexant | 6.1 | - |

| Compound 4f | - | IC₅₀ = 3 |

Table 2: Binding affinities and inhibitory concentrations of representative orexin receptor antagonists.

Experimental Protocol: Radioligand Binding Assay for Orexin Receptors

This protocol provides a general method for determining the binding affinity of a test compound to orexin receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the orexin receptor of interest (OX1R or OX2R)

-

Radiolabeled orexin receptor ligand (e.g., [³H]-Suvorexant)

-

Test compounds

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound in assay buffer.

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Application 3: β-Agonist Prodrugs for Psoriasis

Ethyl 3-(benzylamino)propanoate is a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs, which have potential applications in the treatment of inflammatory conditions like psoriasis.[1] These compounds are designed to be activated in vivo to release a β-adrenergic receptor agonist, which can modulate inflammatory responses.

β-Adrenergic Receptor Agonism

The therapeutic effect of these prodrugs relies on their conversion to active β-agonists, which then bind to and activate β-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various anti-inflammatory effects.

Experimental Protocol: β-Adrenergic Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of the active agonist for β-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., β₂)

-

Radiolabeled β-adrenergic antagonist (e.g., [³H]-Dihydroalprenolol)

-

Active agonist compound

-

Assay buffer

-

96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the active agonist in assay buffer.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing: Separate bound and free radioligand by filtration and wash the filters.

-

Scintillation Counting: Measure the radioactivity on the filters.

-

Data Analysis: Determine the IC₅₀ of the agonist and calculate its Kᵢ value.

This compound and its precursor, ethyl 3-(benzylamino)propanoate, are undeniably valuable scaffolds in medicinal chemistry. Their utility is demonstrated in the synthesis of diverse and clinically relevant molecules, from antitumor agents and orexin receptor antagonists to β-agonist prodrugs. The straightforward synthesis of the core structure, combined with its chemical versatility, ensures its continued importance in the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and applications, offering researchers and drug development professionals a glimpse into the potential held within this versatile chemical entity. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

The Role of Ethyl 3-(benzylamino)-3-oxopropanoate and its Analogues in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth analysis of Ethyl 3-(benzylamino)-3-oxopropanoate and its closely related analogue, Ethyl 3-(benzylamino)propanoate, as versatile intermediates in the synthesis of agrochemicals. While direct applications of this compound are not extensively documented in publicly available literature, the established use of Ethyl 3-(benzylamino)propanoate as a precursor in insecticide development highlights the potential of this class of compounds. This document details the synthesis of these intermediates, their confirmed applications, and the potential for their broader use in the development of novel fungicides, herbicides, and insecticides.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physicochemical properties of starting materials is crucial for reaction optimization and process development. The properties of Ethyl 3-(benzylamino)propanoate are summarized below.

| Property | Value | Reference |

| CAS Number | 23583-21-3 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | Liquid | [2] |

| Density | 1.017 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.504 | [2] |

| Synonyms | N-Benzyl-β-alanine ethyl ester, 3-(Benzylamino)propionic acid ethyl ester | [3][4] |

Synthesis of Ethyl 3-(benzylamino)propanoate: An Experimental Protocol

The synthesis of Ethyl 3-(benzylamino)propanoate is a critical first step in its utilization for further agrochemical development. A general and efficient method involves the reaction of benzylamine with ethyl acrylate.[1]

Reaction: Benzylamine + Ethyl Acrylate → Ethyl 3-(benzylamino)propanoate

Experimental Procedure: [1]

-

Reaction Setup: A mixture of benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent) is prepared. Acidic alumina (200 mol%) is added as a catalyst.

-

Reaction Conditions: The reaction mixture is refluxed with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration.

-

Purification: The filtrate is concentrated by rotary evaporation. The crude product is then purified by silica gel column chromatography, using a hexane/ethyl acetate eluent system.

Application in Insecticide Synthesis

Ethyl 3-(benzylamino)propanoate is a documented intermediate in the synthesis of certain insecticides.[5] It serves as a crucial building block for the preparation of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, which is a key precursor for the insecticide designated as OK-135.[1] While specific details on the structure and mode of action of OK-135 are not widely available in the reviewed literature, the synthetic pathway to its intermediate is established.

The conversion of Ethyl 3-(benzylamino)propanoate to N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester involves a dimerization reaction that introduces a disulfide bridge, a functional group present in some bioactive molecules.

Potential for Broader Agrochemical Applications

The chemical structure of Ethyl 3-(benzylamino)propanoate, featuring a secondary amine, an ester, and a benzyl group, presents multiple opportunities for chemical modification, making it a promising scaffold for the synthesis of a wider range of agrochemicals.

-

Fungicide Development: The amide linkage, which can be formed from the secondary amine, is a common feature in many fungicides. For instance, the synthesis of mandipropamid involves an amide bond formation. The core structure could potentially be elaborated to mimic other successful fungicide classes. The nicotinamide scaffold, for example, is a key component in several fungicides.

-

Herbicide Development: Many herbicides are based on nitrogen-containing heterocycles. The secondary amine in Ethyl 3-(benzylamino)propanoate could be a key synthon for the construction of various heterocyclic rings, such as pyridopyrimidines, which have shown herbicidal activity. The phenoxyacetic acid core is another well-established herbicide scaffold where ester and ether linkages are crucial.

Conclusion

Ethyl 3-(benzylamino)propanoate is a valuable intermediate in agrochemical synthesis, with a confirmed role in the production of insecticides. Its straightforward synthesis and versatile chemical structure, which allows for a variety of chemical transformations, suggest a significant, yet largely untapped, potential for its use in the development of novel fungicides and herbicides. Further research into the derivatization of this compound could lead to the discovery of new and effective crop protection agents. The exploration of its analogue, this compound, is also a promising avenue for future research in agrochemical discovery.

References

N-benzyl-β-alanine ethyl ester: A Versatile Building Block for Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-β-alanine ethyl ester has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of novel heterocyclic compounds with significant therapeutic potential. Its inherent structural features, combining a secondary amine, an ethyl ester, and a flexible three-carbon spacer, provide a unique platform for a variety of chemical transformations. This technical guide details the synthesis of N-benzyl-β-alanine ethyl ester and explores its application in the creation of innovative molecular architectures, with a focus on spiropiperidine-based orexin receptor antagonists and pyrazolone derivatives. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are provided to facilitate further research and development in this promising area.

Introduction

The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in modern drug discovery. Heterocyclic scaffolds are of particular interest due to their prevalence in a vast array of biologically active natural products and synthetic drugs. N-benzyl-β-alanine ethyl ester serves as an accessible and adaptable starting material for the synthesis of diverse heterocyclic systems. Its utility has been demonstrated in the development of compounds targeting a range of biological pathways, including orexin receptor antagonists for the treatment of sleep disorders and β-agonist prodrugs for conditions like psoriasis.[1][2] This guide will provide a comprehensive overview of the synthesis of this key building block and its subsequent elaboration into complex molecular frameworks.

Synthesis of N-benzyl-β-alanine ethyl ester

The most direct and efficient method for the synthesis of N-benzyl-β-alanine ethyl ester is the Michael addition of benzylamine to ethyl acrylate. Microwave-assisted synthesis offers a significant advantage over conventional heating, providing the product in high yield with a drastically reduced reaction time.[3]

Experimental Protocol: Microwave-Assisted Michael Addition

Diagram of the experimental workflow:

References

A Technical Guide to the Spectral Analysis of Ethyl 3-(benzylamino)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)-3-oxopropanoate (CAS Number: 29689-63-2) is a chemical intermediate with applications in organic synthesis. Its molecular structure, featuring an ethyl ester, an amide, and a benzyl group, makes it a valuable building block for more complex molecules. This guide provides a summary of its known properties and presents a generalized approach to its spectral characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available spectral data for this specific compound is limited, this document offers expected spectral characteristics based on its structure and data from analogous compounds.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-(Benzylamino)-3-oxopropionic Acid Ethyl Ester, Ethyl (N-Benzylcarbamoyl)acetate, (N-Benzylcarbamoyl)acetic Acid Ethyl Ester, Ethyl N-Benzylmalonamate, N-Benzylmalonamic Acid Ethyl Ester |

| CAS Number | 29689-63-2[1] |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| Physical State | Solid |

Predicted Spectral Data

Due to the limited availability of published spectral data for this compound, the following tables outline the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses based on its chemical structure. These predictions are informed by standard spectroscopic principles and data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (example)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2-1.3 | t | 3H | -O-CH₂-CH₃ |

| ~3.4 | s | 2H | -CO-CH₂ -CO- |

| ~4.1-4.2 | q | 2H | -O-CH₂ -CH₃ |

| ~4.4 | d | 2H | Ph-CH₂ -NH- |

| ~7.2-7.4 | m | 5H | Ar-H (Phenyl) |

| ~7.5-8.0 | br s | 1H | -NH- |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz (example)

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~42 | -CO-CH₂ -CO- |

| ~44 | Ph-CH₂ -NH- |

| ~61 | -O-CH₂ -CH₃ |

| ~127-129 | Ar-C (Phenyl) |

| ~138 | Ar-C (Phenyl, C-ipso) |

| ~167 | C =O (Amide) |

| ~170 | C =O (Ester) |

IR (Infrared) Spectroscopy

Technique: ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch (Amide) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2900-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Strong | N-H Bend (Amide II) |

| ~1200 | Strong | C-O Stretch (Ester) |

MS (Mass Spectrometry)

Technique: EI (Electron Ionization)

| m/z | Possible Fragment |

| 221 | [M]⁺ (Molecular Ion) |

| 176 | [M - OCH₂CH₃]⁺ |

| 132 | [M - COOCH₂CH₃ - H]⁺ |

| 106 | [C₆H₅CH₂NH]⁺ |

| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of a solid organic compound like this compound.

Synthesis: N-acylation of Benzylamine with Ethyl Malonyl Chloride

-

Reaction Setup: A solution of benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Addition of Acylating Agent: Ethyl malonyl chloride (1.1 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred benzylamine solution.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, saturated sodium bicarbonate solution to neutralize, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.

-

-

IR Spectroscopy:

-

A small amount of the solid sample is placed directly on the crystal of an ATR-FTIR spectrometer.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

-

-

Mass Spectrometry:

-

A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

-

Visualizations

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Key Structural Features and Expected Spectral Correlations

Caption: Correlation of key functional groups in this compound with their expected spectroscopic signals.

References

Methodological & Application

Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate from benzylamine and ethyl acrylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of ethyl 3-(benzylamino)-3-oxopropanoate is a key reaction in organic chemistry, primarily achieved through the aza-Michael addition of benzylamine to ethyl acrylate. This reaction is a valuable method for forming carbon-nitrogen bonds and is instrumental in the synthesis of β-amino esters, which are important precursors for various pharmaceuticals and fine chemicals.[1][2] The reaction can be performed under various conditions, including solvent-free, with the aid of catalysts, or under microwave irradiation to enhance reaction rates and yields.[3][4] This document provides detailed protocols and data for the synthesis of this compound.

Reaction Scheme

The overall reaction is the nucleophilic conjugate addition of benzylamine to the electron-deficient alkene of ethyl acrylate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the aza-Michael addition of benzylamine to acrylates. While specific data for the ethyl ester is extrapolated, the data is based on closely related reactions with methyl acrylate.[3]

Table 1: Reaction Conditions and Yields for the Synthesis of Alkyl 3-(benzylamino)propanoates

| Entry | Michael Acceptor | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | Methyl Acrylate | None | 0 °C to Room Temp | 2.5 h | 56% | [3] |

| 2 | Methyl Acrylate | DBU (0.2 eq) | Room Temp | 30 min | Not specified | [3] |

| 3 | Methyl Methacrylate | DBU (0.02 eq) | Microwave, 75 °C | 10 min | 73% | [3] |

Table 2: Spectroscopic Data for a Representative Product (Methyl 3-(benzylamino)propanoate) [3]

| Spectroscopy | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ (ppm) 7.30 (m, 5H), 3.80 (s, 2H), 3.67 (t, J = 6.0 Hz, 2H), 2.89 (t, J = 3.37 Hz, 2H), 2.53 (t, J = 6.0 Hz, 2H), 1.83 (s, 1H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm) 173.1, 140.1, 128.3, 128.0, 126.9, 53.7, 51.5, 44.4, 34.5 |

Note: The data for the ethyl ester will show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and slight shifts in the adjacent carbon signals.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of methyl 3-(benzylamino)propanoate.[3]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

-

Ice bath

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a 10 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acrylate (1.0 mmol).

-

Add benzylamine (1.1 mmol) to the flask.

-

Cool the reaction mixture to 0 °C using an ice bath and stir for 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to afford the desired this compound.

Protocol 2: DBU-Catalyzed Synthesis of this compound

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to accelerate the reaction.[3]

Materials:

-

Benzylamine

-

Ethyl acrylate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 10 mL round-bottom flask with a magnetic stirrer, combine ethyl acrylate (1.0 mmol) and benzylamine (1.0 mmol).

-

Add DBU (0.2 mmol) to the mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Monitor the reaction by TLC.

-

After the reaction is complete, purify the product by flash column chromatography on silica gel with a hexane/ethyl acetate (8:2) mobile phase.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The aza-Michael addition can proceed through a concerted or stepwise mechanism. The following diagram depicts a generally accepted pathway.[5][6]

Caption: A simplified mechanism for the aza-Michael addition.

References

Protocol for solution-phase peptide synthesis using Ethyl 3-(benzylamino)-3-oxopropanoate

Application Notes and Protocols for Solution-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support, solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase.[1][2] This approach is particularly advantageous for the large-scale production of short peptides and allows for the purification of intermediates at each step, potentially leading to a higher purity final product.[3]

The fundamental steps in solution-phase peptide synthesis involve the sequential coupling of amino acid residues. To ensure the correct peptide sequence, the N-terminus of one amino acid and the C-terminus of another must be temporarily blocked using protecting groups. The desired peptide bond is then formed between the unprotected C-terminus of the N-protected amino acid and the unprotected N-terminus of the C-protected amino acid using a coupling reagent.[2][4]

While the user's query specifically mentioned Ethyl 3-(benzylamino)-3-oxopropanoate, this compound is more commonly described as an intermediate in the synthesis of pharmaceuticals like beta-agonist prodrugs and certain insecticides, rather than a standard N-protected amino acid for peptide synthesis.[5][6][7] The N-benzyl group is not a typical Nα-protecting group in modern peptide synthesis due to the harsh conditions required for its removal, which could also cleave the newly formed peptide bonds.

This document will therefore provide a general, detailed protocol for the solution-phase synthesis of a dipeptide using standard and widely accepted protecting groups and coupling reagents, which will be conceptually applicable to the use of various N-protected amino acid esters.

I. General Principles of Solution-Phase Peptide Synthesis

The synthesis of a dipeptide involves three main stages:

-

Protection: The N-terminus of the first amino acid (the C-terminal residue of the desired dipeptide) and the C-terminus of the second amino acid (the N-terminal residue) are protected.

-

Coupling: The protected amino acids are coupled together in the presence of a coupling reagent to form a protected dipeptide.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

This cycle of deprotection and coupling can be repeated to synthesize longer peptides.

II. Experimental Protocols

A. Materials and Reagents

| Reagent/Material | Purpose |

| Nα-Boc-Amino Acid | N-terminally protected amino acid |

| Amino Acid Methyl Ester Hydrochloride | C-terminally protected amino acid |

| Dicyclohexylcarbodiimide (DCC) | Coupling reagent |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor |

| Dichloromethane (DCM) | Solvent |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |

| Trifluoroacetic Acid (TFA) | Deprotection reagent for Boc group |

| Saturated Sodium Bicarbonate Solution | Aqueous wash |

| Brine | Aqueous wash |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |

| Diethyl Ether or Hexane | For precipitation/crystallization |

B. Protocol for the Synthesis of a Dipeptide (e.g., Ala-Phe)

This protocol describes the synthesis of Alanine-Phenylalanine (Ala-Phe) from Nα-Boc-Alanine and Phenylalanine methyl ester hydrochloride.

Step 1: N-α-Protection of the N-terminal Amino Acid (Alanine)

In this example, we start with a commercially available N-protected amino acid, Nα-Boc-Alanine. The tert-butyloxycarbonyl (Boc) group is a common N-terminal protecting group.[2]

Step 2: C-terminal Protection of the C-terminal Amino Acid (Phenylalanine)

Similarly, we will use a commercially available C-terminally protected amino acid, Phenylalanine methyl ester hydrochloride. The methyl ester protects the carboxylic acid group.

Step 3: Coupling of Nα-Boc-Alanine and Phenylalanine Methyl Ester

-

Dissolution: Dissolve Nα-Boc-Alanine (1.0 equivalent) and Phenylalanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM).

-

Neutralization: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 equivalent) to the solution to neutralize the hydrochloride salt of the amino acid ester. Stir for 10-15 minutes at room temperature.

-

Activation: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in DCM. HOBt is added to minimize the risk of racemization during the coupling reaction.[8]

-

Coupling Reaction: Add the DCC/HOBt solution dropwise to the amino acid solution at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate, a byproduct of the DCC coupling.[8]

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude Nα-Boc-Ala-Phe-OMe.

-

Step 4: Purification of the Protected Dipeptide

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Step 5: Deprotection of the Dipeptide

-

N-terminal Deprotection (Boc Removal):

-

Dissolve the purified Nα-Boc-Ala-Phe-OMe in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).

-

Stir the solution at room temperature for 30-60 minutes.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the dipeptide ester as a TFA salt.

-

-

C-terminal Deprotection (Saponification of the Methyl Ester):

-

Dissolve the dipeptide ester TFA salt in a mixture of methanol and water.

-

Add 1N sodium hydroxide (NaOH) solution and stir at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the solution with 1N HCl.

-

Evaporate the methanol and purify the resulting dipeptide (Ala-Phe) by recrystallization or preparative HPLC.

-

III. Quantitative Data Summary

The following table provides representative data for a typical solution-phase dipeptide synthesis. Actual yields may vary depending on the specific amino acids and reaction conditions.

| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) |

| Coupling | Nα-Boc-Ala-Phe-OMe | Nα-Boc-Ala, Phe-OMe·HCl | 85-95 | >95 (after purification) |

| Deprotection | Ala-Phe | Nα-Boc-Ala-Phe-OMe | 80-90 | >98 (after purification) |

IV. Diagrams

A. Experimental Workflow for Dipeptide Synthesis

Caption: Workflow for the solution-phase synthesis of a dipeptide.

B. Logical Relationship of Key Steps

Caption: Key logical steps in solution-phase peptide synthesis.

References

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bachem.com [bachem.com]

- 4. biomatik.com [biomatik.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]

- 8. peptide.com [peptide.com]

Application of Ethyl 3-(benzylamino)-3-oxopropanoate in the Synthesis of Dipivaloyloxyphenyl Aminopropionate β-Agonist Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(benzylamino)-3-oxopropanoate, also known as N-benzyl-β-alanine ethyl ester, is a critical chemical intermediate in the development of advanced pharmaceutical agents.[1] One of its most significant applications is in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. These prodrugs are designed to enhance the therapeutic efficacy of β-agonists, particularly in the treatment of dermatological conditions such as psoriasis, by improving their pharmacokinetic profiles. This application note provides a detailed overview of the synthesis, proposed mechanism of action, and experimental protocols relevant to the use of this compound in the creation of these targeted prodrugs.

The prodrug approach is a well-established strategy in drug development to overcome undesirable properties of a parent drug molecule, such as poor solubility, instability, or low bioavailability. By masking a functional group of the active drug with a promoiety, a prodrug can exhibit improved absorption, distribution, metabolism, and excretion (ADME) characteristics. In the case of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs, the dipivaloyloxyphenyl moiety serves to increase lipophilicity, which can enhance skin penetration for topical delivery in conditions like psoriasis.

Rationale for Prodrug Design

The design of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs is predicated on the following key principles:

-

Enhanced Lipophilicity: The addition of the dipivaloyloxyphenyl group significantly increases the lipophilicity of the parent β-agonist. This is crucial for improving absorption through the stratum corneum of the skin.

-

Targeted Delivery: For topical applications in psoriasis, enhanced lipophilicity helps to concentrate the drug at the site of action, potentially reducing systemic side effects.

-

Controlled Release: The ester linkage between the dipivaloyloxyphenyl moiety and the aminopropionate backbone is designed to be cleaved by esterases present in the skin, releasing the active β-agonist in a controlled manner.

Synthesis of Dipivaloyloxyphenyl Aminopropionate β-Agonist Prodrugs

The synthesis of these prodrugs is a multi-step process where this compound serves as a key building block. While a specific, publicly available, detailed protocol for a named dipivaloyloxyphenyl aminopropionate β-agonist prodrug is not available, a general synthetic route can be outlined based on standard organic chemistry principles.

Table 1: Hypothetical Synthesis Overview

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Acylation | This compound, Dipivaloyloxybenzoyl chloride, Triethylamine, Dichloromethane | N-(Dipivaloyloxybenzoyl)-N-benzyl-β-alanine ethyl ester |

| 2 | Deprotection (Debenzylation) | Intermediate from Step 1, Palladium on carbon (Pd/C), Hydrogen gas | N-(Dipivaloyloxybenzoyl)-β-alanine ethyl ester |

| 3 | Amide Coupling | Intermediate from Step 2, β-agonist with a primary or secondary amine, Coupling agent (e.g., HATU), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) | Dipivaloyloxyphenyl aminopropionate β-agonist prodrug |

Experimental Protocols

The following are generalized, representative protocols for the key synthetic steps and biological assays. These should be adapted and optimized for specific target molecules.

Protocol 1: Synthesis of N-(Dipivaloyloxybenzoyl)-N-benzyl-β-alanine ethyl ester (Hypothetical)

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of dipivaloyloxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro β2-Adrenergic Receptor Activation Assay

This protocol describes a cell-based assay to determine the functional activity of the synthesized prodrug and the parent β-agonist.

-

Cell Culture: Culture a human cell line stably expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) in appropriate growth medium.

-

Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds (prodrug and parent β-agonist) and a known β2-agonist standard (e.g., isoproterenol) in assay buffer.

-

Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37 °C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.

Table 2: Hypothetical Biological Activity Data

| Compound | EC50 (nM) for β2-AR Activation |

| Parent β-Agonist | 5.2 |

| Prodrug | > 10,000 (inactive before hydrolysis) |

| Isoproterenol (Standard) | 1.5 |

Visualizations

Signaling Pathway of β2-Adrenergic Receptor Activation

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Prodrug Synthesis and Evaluation

Caption: Prodrug Synthesis and Evaluation Workflow.

Logical Relationship of Prodrug Action

Caption: Prodrug Mechanism of Action.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. The prodrug strategy offers a promising approach to improve the topical delivery and therapeutic index of β-agonists for the treatment of psoriasis and other inflammatory skin conditions. The experimental protocols and conceptual frameworks provided herein serve as a guide for researchers engaged in the design and development of novel dermatological therapies. Further research and development in this area may lead to the discovery of more effective and safer treatment options for patients.

References

Use of Ethyl 3-(benzylamino)-3-oxopropanoate in the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester

Application Notes and Protocols: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of Ethyl 3-(benzylamino)propanoate.

Introduction

N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester is a disulfide-containing compound with potential applications in various fields of chemical and pharmaceutical research. Its synthesis is primarily achieved through the preparation of an N-benzyl-β-alanine diethyl ester intermediate, followed by an oxidative coupling to form the disulfide bridge. Ethyl 3-(benzylamino)propanoate serves as a key intermediate in this synthetic pathway.[1][2][3][4] This intermediate is also utilized in the synthesis of other pharmacologically relevant molecules, including β-agonist prodrugs for psoriasis treatment and orexin-2 receptor antagonists.[2][4][5][6]

Overall Synthetic Scheme

The synthesis is performed in two main stages:

-

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate via a Michael addition of benzylamine to ethyl acrylate.

-

Step 2: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester through a proposed oxidative coupling of the intermediate from Step 1.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate

This procedure outlines the synthesis of the key intermediate, Ethyl 3-(benzylamino)propanoate, through the reaction of benzylamine and ethyl acrylate.[5]

Materials and Equipment:

-

Benzylamine

-

Ethyl acrylate

-

Acidic alumina

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Gas Chromatography (GC) apparatus

Procedure:

-

To a round-bottom flask, add benzylamine (7.5 mmol, 1.5 eq) and ethyl acrylate (5.0 mmol, 1.0 eq).

-

Add acidic alumina (1.0 g, 200 mol%) to the mixture to act as a catalyst.[5]

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with continuous stirring using a heating mantle or an oil bath.[5]

-

Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting materials are consumed.[5]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acidic alumina catalyst by filtration.[5]

-

The filtrate, which is the crude Ethyl 3-(benzylamino)propanoate, can be purified further if necessary by vacuum distillation.

Data Presentation: Step 1

| Parameter | Value | Reference |

| Benzylamine | 7.5 mmol | [5] |

| Ethyl Acrylate | 5.0 mmol | [5] |

| Catalyst | Acidic Alumina (1.0 g) | [5] |

| Reaction Condition | Reflux | [5] |

| Monitoring | TLC, GC | [5] |

Step 2: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester (Proposed Method)

The following is a proposed protocol for the oxidative coupling of Ethyl 3-(benzylamino)propanoate to form the target disulfide. This method is based on established chemical principles for the formation of dithiobis compounds from secondary amines using a sulfurizing agent like sulfur monochloride (S₂Cl₂).

Materials and Equipment:

-

Ethyl 3-(benzylamino)propanoate (from Step 1)

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve Ethyl 3-(benzylamino)propanoate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a dropping funnel, prepare a solution of sulfur monochloride (0.5 eq) in anhydrous dichloromethane.

-

Add the sulfur monochloride solution dropwise to the stirred solution of the amine over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.

Data Presentation: Step 2 (Proposed)

| Parameter | Proposed Value |

| Ethyl 3-(benzylamino)propanoate | 1.0 eq |

| Sulfur Monochloride | 0.5 eq |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Work-up | Aqueous wash, Extraction |

| Purification | Column Chromatography |

Visualizations